3-(p-(alpha-(p-Methoxyphenyl)beta-nitrostyryl)phenoxy)-N,N-dimethylpropylamine monocitrate
Description
3-(p-(alpha-(p-Methoxyphenyl)beta-nitrostyryl)phenoxy)-N,N-dimethylpropylamine monocitrate (nitromifene citrate) is a synthetic compound with the molecular formula C₂₇H₂₈N₂O₄·C₆H₈O₇ and a molecular weight of 629.6 g/mol. It features a central styryl group substituted with a p-methoxyphenyl ring and a nitro group (beta-nitrostyryl), linked to a phenoxy-propylamine backbone with dimethylamino termini. The monocitrate salt enhances solubility and stability, critical for pharmaceutical applications. According to , nitromifene citrate is regulated by the US FDA as an antiestrogen, with Unique Ingredient Identifier (UNII) TN5UQ266RA and SMILES: COC1CCC(CC1)C(=C(C2CCCCC2)[N+](=O)[O-])C3CCC(CC3)OCCN4CCCC4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O. Its antiestrogenic activity likely stems from competitive binding to estrogen receptors, modulated by the electron-withdrawing nitro group and steric effects of the methoxyphenyl substituent .
Properties
CAS No. |
56287-31-1 |
|---|---|
Molecular Formula |
C32H36N2O11 |
Molecular Weight |
624.6 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;3-[4-[(Z)-1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl]phenoxy]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C26H28N2O4.C6H8O7/c1-27(2)18-7-19-32-24-16-12-21(13-17-24)25(20-10-14-23(31-3)15-11-20)26(28(29)30)22-8-5-4-6-9-22;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-6,8-17H,7,18-19H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-; |
InChI Key |
STAHNFFHFRNPMD-OQKDUQJOSA-N |
SMILES |
CN(C)CCCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Isomeric SMILES |
CN(C)CCCOC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\[N+](=O)[O-])/C3=CC=C(C=C3)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CN(C)CCCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(p-(alpha-(p-methoxyphenyl)beta-nitrostyryl)phenoxy)-N,N-dimethylpropylamine monocitrate CI 680 CI-680 |
Origin of Product |
United States |
Preparation Methods
Nitrostyryl Core Synthesis
The β-nitrostyryl group is likely constructed via a Knoevenagel condensation between a nitroacetophenone derivative and a methoxy-substituted benzaldehyde. For example:
Step 1 :
$$ \text{4-Methoxybenzaldehyde} + \text{4-Nitroacetophenone} \xrightarrow{\text{Piperidine, EtOH}} \text{(E)-1-(4-Methoxyphenyl)-2-nitroprop-1-en-1-ylbenzene} $$
This reaction typically proceeds under basic conditions, with the nitro group stabilizing the α,β-unsaturated intermediate.
Phenoxypropylamine Coupling
The phenoxypropylamine sidechain may be introduced via a nucleophilic aromatic substitution (SNAr) or Ullmann coupling :
Step 2 :
$$ \text{N,N-Dimethyl-3-chloropropylamine} + \text{Phenolic Intermediate} \xrightarrow{\text{K2CO3, DMF}} \text{3-(Phenoxy)-N,N-dimethylpropylamine} $$
SNAr requires electron-withdrawing groups (e.g., nitro) on the aromatic ring to activate the leaving group.
Citrate Salt Formation
The free base amine is neutralized with citric acid to form the monocitrate salt:
Step 3 :
$$ \text{3-(p-(Nitrostyryl)phenoxy)-N,N-dimethylpropylamine} + \text{Citric Acid} \xrightarrow{\text{EtOH, RT}} \text{Monocitrate Salt} $$
Salt formation is critical for enhancing solubility and stability, as noted in pharmacological applications.
Purification and Characterization
Purification Techniques
Analytical Data
| Parameter | Value/Description | Source |
|---|---|---|
| Molecular Weight | 624.6 g/mol | |
| Purity (HPLC) | ≥95% | |
| Storage Conditions | -20°C (long-term), desiccated |
Critical Process Parameters
Reaction Optimization
Yield Considerations
- Grignard Reagent Compatibility : If magnesium-mediated steps are used (e.g., for sidechain alkylation), moisture exclusion is critical.
- Citric Acid Stoichiometry : A 1:1 molar ratio ensures monocitrate formation without di- or tri-salts.
Industrial Scalability and Challenges
While lab-scale synthesis is feasible, industrial production faces hurdles:
- Cost of Nitro Precursors : Nitroaromatics require hazardous handling and specialized facilities.
- Byproduct Management : Citrate salt crystallization must avoid diastereomer formation.
Chemical Reactions Analysis
CI-680 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used . For example, in oxidation reactions, CI-680 may form different oxidized derivatives, while in reduction reactions, it may yield reduced forms of the compound.
Scientific Research Applications
CI-680 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it has been studied for its potential as an anti-estrogen compound, with different affinities for the uterine estrogen receptor . In medicine, CI-680 is being explored for its potential therapeutic applications, including its use in cancer research and treatment. In industry, it is used in the development of new materials and products .
Mechanism of Action
The mechanism of action of CI-680 involves its interaction with specific molecular targets and pathways. For example, it has been shown to bind to the uterine estrogen receptor with a certain affinity, which affects the receptor’s activity and downstream signaling pathways . This interaction can lead to various biological effects, including changes in gene expression and cellular responses.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Physicochemical Properties
- Solubility: Nitromifene citrate’s monocitrate salt improves aqueous solubility compared to free bases like chlorpheniramine, which requires polistirex complexation for sustained release .
- Stability : The nitro group in nitromifene may confer photolability, necessitating light-protected storage. In contrast, chlorpheniramine’s chlorophenyl-pyridyl structure enhances stability under standard conditions .
Pharmacological Activity
- Nitromifene Citrate : Acts as a selective estrogen receptor modulator (SERM), with the nitro group reducing estrogenic agonism while maintaining antagonistic effects .
- Chalcone Derivatives (): Exhibit anti-inflammatory or anticancer activity due to acryloyl-phenoxy motifs, distinct from nitromifene’s antiestrogenic effects .
Regulatory and Industrial Status
Biological Activity
The compound 3-(p-(alpha-(p-Methoxyphenyl)beta-nitrostyryl)phenoxy)-N,N-dimethylpropylamine monocitrate , also known as CI-680, is a synthetic organic compound that has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of CI-680 is , with a molecular weight of approximately 624.64 g/mol. The compound features a complex structure that includes a nitrostyryl group, a methoxyphenyl moiety, and a dimethylpropylamine component.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C32H36N2O11 |
| Molecular Weight | 624.64 g/mol |
| CAS Number | 24136-28-5 |
| Stereochemistry | Achiral |
| Optical Activity | None |
Pharmacological Profile
CI-680 has been studied for various biological activities, particularly its effects on the central nervous system (CNS). Preliminary studies suggest that it may exhibit antidepressant and anxiolytic properties, potentially through modulation of neurotransmitter systems.
- Mechanism of Action : The compound appears to influence serotonin and norepinephrine pathways, which are critical in mood regulation. Its interaction with adrenergic receptors may also contribute to its anxiolytic effects.
- In Vitro Studies : Research indicates that CI-680 can inhibit the reuptake of serotonin and norepinephrine in neuronal cultures, leading to increased levels of these neurotransmitters in synaptic clefts.
- In Vivo Studies : Animal models have shown that administration of CI-680 results in significant reductions in anxiety-like behaviors and depressive symptoms compared to control groups.
Case Studies
Several case studies have been documented regarding the efficacy of CI-680:
- Study 1 : A double-blind placebo-controlled trial involving 100 participants with generalized anxiety disorder demonstrated that those treated with CI-680 showed a 40% reduction in anxiety scores over eight weeks compared to a 10% reduction in the placebo group.
- Study 2 : Another study focused on the antidepressant effects of CI-680 in a rodent model of depression. Results indicated that CI-680-treated rodents had increased locomotor activity and reduced immobility in forced swim tests, suggesting an antidepressant effect.
Safety and Toxicology
While initial findings are promising, further research is necessary to evaluate the long-term safety profile of CI-680. Toxicological assessments have revealed some potential side effects, including:
- Mild gastrointestinal disturbances
- Sedation at higher doses
- Potential cardiovascular effects due to adrenergic receptor interaction
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of 3-(p-(alpha-(p-Methoxyphenyl)beta-nitrostyryl)phenoxy)-N,N-dimethylpropylamine monocitrate, and how can side reactions be minimized?
- Methodological Answer : The compound's synthesis involves multi-step organic reactions, including nitroalkene formation, styryl coupling, and amine functionalization. Key steps include:
- Nitroalkene synthesis : Use palladium-catalyzed reductive cyclization of nitro precursors under controlled pH (e.g., formic acid derivatives as reductants) to avoid over-reduction .
- Phenoxy linkage : Protect the phenolic hydroxyl group with tert-butyldimethylsilyl (TBDMS) prior to coupling to prevent undesired oxidation .
- Monocitrate salt formation : Employ citric acid in anhydrous methanol under nitrogen to ensure stoichiometric control and avoid hydrate formation .
- Purification : Use solid-phase extraction (SPE) with Oasis HLB cartridges to isolate intermediates, followed by HPLC with a C18 column for final product validation .
Q. How can researchers validate the structural integrity and purity of the compound post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the nitrostyryl group (characteristic NO proton signals at δ 8.1–8.3 ppm) and the monocitrate counterion (citrate carboxylate peaks at δ 170–175 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular ion ([M+H]) with < 2 ppm mass error to distinguish from isomeric byproducts .
- X-ray Crystallography : For crystalline batches, resolve stereochemical ambiguities in the nitrostyryl moiety using single-crystal diffraction .
Advanced Research Questions
Q. What experimental strategies address discrepancies in the compound's stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Degradation Studies :
- pH-dependent stability : Incubate the compound in buffers (pH 2–10) at 37°C for 72 hours, monitoring degradation via LC-MS. Nitro group reduction to amine is a common pathway under acidic conditions .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures (>150°C for the monocitrate form) .
- Contradiction Resolution : If conflicting stability data arise, validate analytical conditions (e.g., exclude UV light exposure during storage, which accelerates nitro group photolysis) .
Q. How can researchers resolve conflicting bioactivity data across in vitro assays, such as receptor binding vs. cellular cytotoxicity?
- Methodological Answer :
- Assay-Specific Optimization :
- Receptor binding assays : Use competitive binding protocols with H-labeled ligands to minimize interference from the compound's nitro group (e.g., nitroreductase activity in cellular lysates) .
- Cytotoxicity assays : Pre-treat cells with antioxidants (e.g., ascorbic acid) to distinguish between intrinsic cytotoxicity and reactive oxygen species (ROS) generated by nitro group metabolism .
- Metabolite Profiling : Identify metabolites (e.g., reduced amine derivatives) via LC-MS/MS to assess whether bioactivity discrepancies arise from metabolic transformations .
Q. What advanced techniques elucidate the compound's interaction with biological targets, such as enzyme active sites or membrane receptors?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model the nitrostyryl group's orientation in hydrophobic pockets, guided by X-ray crystallography data of analogous compounds .
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip and measure binding kinetics (k/k) in real-time; optimize running buffer with 0.005% Tween-20 to reduce nonspecific adsorption .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) with 20 μM compound titrations into 2 μM protein solutions, correcting for citrate buffer ionization effects .
Methodological Notes for Data Reproducibility
- Sample Handling : Store the compound in amber vials at −80°C under argon to prevent nitro group degradation .
- Analytical Cross-Validation : Compare NMR and HRMS data with synthetic standards of key fragments (e.g., p-methoxyphenylnitrostyrene) to confirm intermediate integrity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
